molecular formula C18H37NO2 B12847952 tert-Butyl tridecylcarbamate

tert-Butyl tridecylcarbamate

Cat. No.: B12847952
M. Wt: 299.5 g/mol
InChI Key: RFIXZHXAYSSQJR-UHFFFAOYSA-N
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Description

tert-Butyl tridecylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a tert-butyl group attached to a tridecyl chain through a carbamate linkage. This compound is known for its stability and reactivity, making it valuable in different industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tridecylcarbamate typically involves the reaction of tridecylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Tridecylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl tridecylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form tridecylamine and tert-butyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.

    Substitution: this compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Tridecylamine and tert-butyl alcohol.

    Oxidation: Corresponding carbamates or amides.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl tridecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: this compound is used in the production of surfactants and lubricants. Its stability and reactivity make it suitable for use in harsh industrial conditions.

Mechanism of Action

The mechanism of action of tert-Butyl tridecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar structure but with a shorter alkyl chain.

    tert-Butyl ethylcarbamate: Contains an ethyl group instead of a tridecyl group.

    tert-Butyl methylcarbamate: Contains a methyl group instead of a tridecyl group.

Uniqueness: tert-Butyl tridecylcarbamate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. The long alkyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the stability of the tert-butyl group provides resistance to hydrolysis and oxidation, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

tert-butyl N-tridecylcarbamate

InChI

InChI=1S/C18H37NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-17(20)21-18(2,3)4/h5-16H2,1-4H3,(H,19,20)

InChI Key

RFIXZHXAYSSQJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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